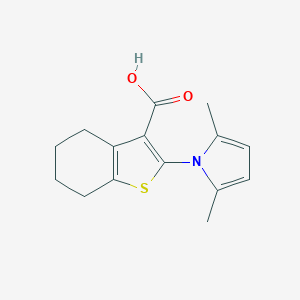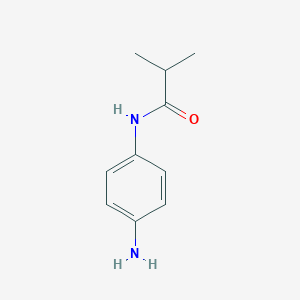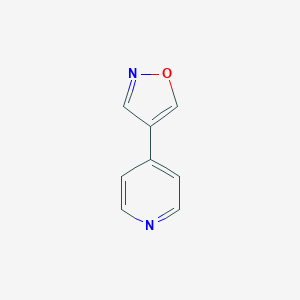
4-Pyridin-4-yl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridin-4-yl-1,2-oxazole (PO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PO is a nitrogen-containing five-membered ring structure that contains both a pyridine and oxazole moiety. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The exact mechanism of action of 4-Pyridin-4-yl-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 4-Pyridin-4-yl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-Pyridin-4-yl-1,2-oxazole has been shown to have both biochemical and physiological effects. The compound has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Pyridin-4-yl-1,2-oxazole has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. Physiologically, 4-Pyridin-4-yl-1,2-oxazole has been found to reduce the growth of tumors in animal models and to improve cognitive function in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Pyridin-4-yl-1,2-oxazole in lab experiments is its versatility. The compound can be easily synthesized using various methods and can be modified to produce derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one limitation is the lack of information on the compound's pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole.
Orientations Futures
There are several future directions for research on 4-Pyridin-4-yl-1,2-oxazole. One area of interest is the development of 4-Pyridin-4-yl-1,2-oxazole derivatives with improved pharmacological properties. Another area is the investigation of the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole in both in vitro and in vivo experiments. Finally, the potential use of 4-Pyridin-4-yl-1,2-oxazole as a therapeutic agent in clinical trials should be explored.
Méthodes De Synthèse
4-Pyridin-4-yl-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with ethyl oxalate in the presence of a catalyst, or the reaction of 2-chloropyridine with ethyl oxalate in the presence of a base. Another method involves the reaction of 2-aminopyridine with diethyl carbonate in the presence of a catalyst and a base. These methods have been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
4-Pyridin-4-yl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. In addition, 4-Pyridin-4-yl-1,2-oxazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
197251-70-0 |
|---|---|
Nom du produit |
4-Pyridin-4-yl-1,2-oxazole |
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H |
Clé InChI |
ODACNUQYASNCRB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CON=C2 |
SMILES canonique |
C1=CN=CC=C1C2=CON=C2 |
Synonymes |
Pyridine, 4-(4-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
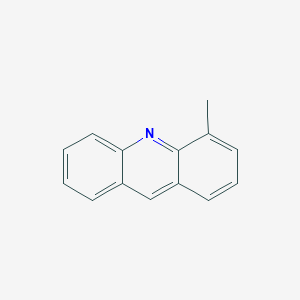
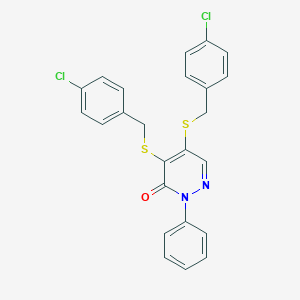
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
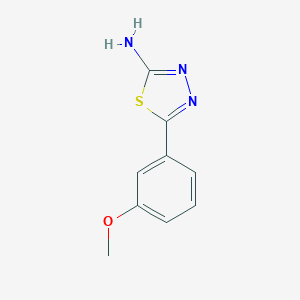
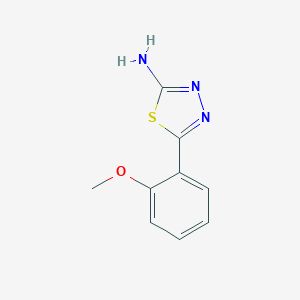
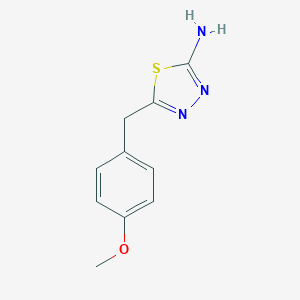
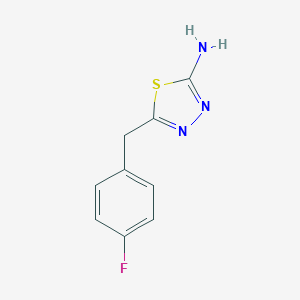
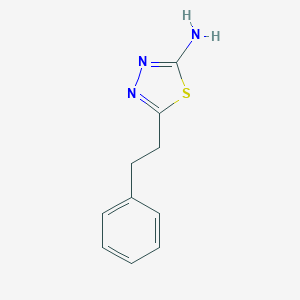
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
